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molecular formula C18H22O2 B8390031 2-Methyl-4-(1-hydroxy-4-phenyl-1-butyl) anisole

2-Methyl-4-(1-hydroxy-4-phenyl-1-butyl) anisole

Cat. No. B8390031
M. Wt: 270.4 g/mol
InChI Key: SAHIOSPUGVVMSI-UHFFFAOYSA-N
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Patent
US05739140

Procedure details

3-Phenyl-1-1-propyl magnesium bromide was prepared from the reaction of 3-phenyl-1-bromopropane (8.0 mL. 52.6 mmol) and magnesium turnings (1.40 g, 57.6 mmol) in THF. This solution was added dropwise to an ice-water cooled solution of 3-methyl-para-anisaldehyde (7.70 mL. 52.6 mmol) in THF. The resulting reaction was allowed to warm to room temperature, and after 1h was partitioned between aqueous ammonium chloride and ether. The organic phase was dried over magnesium sulfate, concentrated, and purified by chromatography over silica gel eluted with 15% ethyl acetate in hexanes to afford 8.35 g of 2-methyl-4-(1-hydroxy-4-phenyl-1-butyl) anisole as a clear oil.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg].[CH3:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH:16]=[O:17]>C1COCC1>[CH3:12][C:13]1[CH:14]=[C:15]([CH:16]([OH:17])[CH2:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Name
Quantity
1.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.7 mL
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
CUSTOM
Type
CUSTOM
Details
after 1h was partitioned between aqueous ammonium chloride and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with 15% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(CCCC1=CC=CC=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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